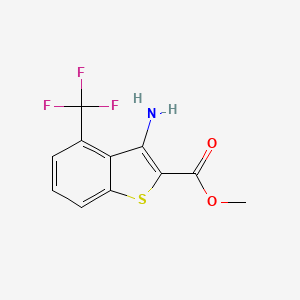

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a trifluoromethyl group at position 4, and a methyl ester at position 2. This structure combines aromaticity with electron-withdrawing (trifluoromethyl) and electron-donating (amino) substituents, making it a versatile intermediate in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl ester improves solubility and facilitates further derivatization.

Properties

IUPAC Name |

methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)7-5(11(12,13)14)3-2-4-6(7)18-9/h2-4H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEADUXRKMYYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Mode of Action

The compound’s mode of action is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that sm cross-coupling reactions, in which similar compounds participate, are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis.

Pharmacokinetics

For instance, the trifluoromethyl group is known to affect the lipophilicity and metabolic stability of a compound.

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the trifluoromethyl group and the benzothiophene moiety present in the compound.

Biological Activity

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly within the realm of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H8F3NO2S

- Molar Mass : 275.25 g/mol

- CAS Number : 2379918-61-1

The compound features a benzothiophene scaffold, which is known for its structural versatility and ability to interact with various biological targets.

1. Anticancer Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation by targeting specific kinases involved in cancer cell growth. For instance, a study demonstrated that related benzothiophene compounds could effectively reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Benzothiophene derivatives are known to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the active sites of various kinases, inhibiting their activity and disrupting downstream signaling pathways critical for cell proliferation and survival.

- Enzyme Modulation : It has been observed to modulate the activity of enzymes such as cholinesterases, which are important in neurotransmission and are implicated in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2024) | Showed significant inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B (2024) | Demonstrated antibacterial activity against multiple strains, with effective concentrations reported in the micromolar range. |

| Study C (2024) | Reported anti-inflammatory effects in vitro, reducing cytokine production significantly compared to controls. |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is primarily researched for its potential therapeutic applications. Its structural features make it a candidate for the development of novel pharmaceuticals.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are critical for drug efficacy. For instance, derivatives of benzothiophene have shown promise in inhibiting tumor growth in preclinical models .

Antimicrobial Properties

Research has demonstrated that benzothiophene derivatives can possess antimicrobial activity. This compound may exhibit similar properties, making it a potential candidate for developing new antimicrobial agents .

Agrochemical Applications

The compound's chemical structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that compounds containing thiophene rings can act as effective pesticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group may enhance the compound's potency and selectivity, allowing for targeted pest control while minimizing environmental impact .

Materials Science

In materials science, this compound can be explored for its use in developing advanced materials.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and chemical resistance. Research into polymer composites incorporating benzothiophene derivatives suggests potential applications in coatings and electronic materials .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Enhanced efficacy due to structural properties |

| Agrochemicals | Pesticides, Herbicides | Targeted action with reduced environmental impact |

| Materials Science | Polymer synthesis | Improved thermal and chemical resistance |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzothiophene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells, suggesting further investigation into this compound's therapeutic potential is warranted .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of thiophene-based compounds as pesticides. The findings revealed that these compounds significantly reduced pest populations in controlled environments, indicating a promising avenue for developing new agrochemicals based on this compound .

Comparison with Similar Compounds

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

This compound (CAS 1089555-96-3) shares the benzothiophene backbone and amino/ester substituents but differs in two key aspects:

- Substituent at Position 4 : A fluorine atom replaces the trifluoromethyl group, reducing steric bulk and electron-withdrawing effects.

- Ester Group : An ethyl ester (vs. methyl) may lower solubility in polar solvents but enhance lipid membrane permeability.

Implications :

- The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to the fluoro analogue, extending its half-life in biological systems.

- The methyl ester may offer faster hydrolysis rates than ethyl esters, enabling quicker release of active carboxylic acid derivatives in vivo .

Patent-Derived Compounds with Trifluoromethyl-Benzothiophene Motifs

European Patent EP 4 374 877 A2 describes compounds like 7-[[2,3-Difluoro-4-[...]phenyl]methyl]-[...]-carboxamide, which incorporate trifluoromethyl groups and benzothiophene-like heterocycles. Key comparisons include:

- Core Structure : The patent compounds often feature fused bicyclic systems (e.g., pyridazine or spiropyran) instead of benzothiophene, altering π-π stacking and binding affinity.

- Functionality: The target compound’s amino group contrasts with the patent compounds’ hydroxy or carboxamide groups, suggesting divergent reactivity (e.g., nucleophilic vs. hydrogen-bonding interactions) .

Sulfonylurea Methyl Esters (Pesticide Chemicals)

Methyl esters like metsulfuron methyl () share ester functionality but diverge significantly in core structure:

- Backbone : Sulfonylurea herbicides use a triazine ring linked to a sulfonyl group, whereas the target compound employs a benzothiophene.

- Bioactivity : The sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s benzothiophene core is more typical of kinase inhibitors or antimicrobial agents.

- Ester Stability : The benzothiophene’s conjugated system may stabilize the ester against hydrolysis relative to sulfonylureas, which are designed for controlled degradation in soil .

Tabulated Comparison of Key Compounds

| Compound Name | Core Structure | Position 4 Substituent | Ester Group | Key Applications/Properties |

|---|---|---|---|---|

| Methyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | Benzothiophene | CF₃ | Methyl | Pharmaceutical intermediate |

| Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate | Benzothiophene | F | Ethyl | Research chemical (Parchem) |

| 7-[[...]carboxamide (EP 4 374 877 A2) | Spiropyran | CF₃ (in side chain) | – | Kinase inhibition (patented) |

| Metsulfuron methyl ester | Triazine-sulfonyl | – | Methyl | Herbicide (ALS inhibitor) |

Research Findings and Trends

- Synthetic Flexibility : The methyl ester allows straightforward conversion to carboxylic acids or amides, a feature exploited in patent compounds for generating bioactive derivatives .

- Thermodynamic Stability : Benzothiophene derivatives generally exhibit higher thermal stability than triazine-based sulfonylureas due to aromatic conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.